molecular formula C24H30N2O2 B4923215 N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide

N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide

Cat. No. B4923215
M. Wt: 378.5 g/mol
InChI Key: BDXJOFRFXQUJFP-QBROUFQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide, also known as BPN14770, is a novel small molecule drug that has been the subject of extensive scientific research in recent years. It is a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. BPN14770 has shown promising results in preclinical studies as a potential treatment for a range of neurological and psychiatric disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia.

Mechanism of Action

N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide exerts its therapeutic effects by selectively inhibiting PDE4D, an enzyme that plays a key role in the regulation of cAMP signaling in the brain. By inhibiting PDE4D, N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide increases the levels of cAMP in neurons, which in turn promotes the activation of downstream signaling pathways that are involved in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include increasing the levels of cAMP in neurons, reducing the levels of inflammatory cytokines in the brain, and promoting the growth and survival of neurons. N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and reduce the symptoms of schizophrenia in preclinical models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide is its high selectivity for PDE4D, which minimizes the risk of off-target effects. N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide is its relatively low potency compared to other PDE4 inhibitors, which may limit its efficacy in certain applications.

Future Directions

There are several potential future directions for research on N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide. These include:
1. Further preclinical studies to investigate the efficacy of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide in other neurological and psychiatric disorders, such as depression, anxiety disorders, and traumatic brain injury.
2. Clinical trials to evaluate the safety and efficacy of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide in humans, with a particular focus on Alzheimer's disease and Fragile X syndrome.
3. Development of more potent and selective PDE4 inhibitors based on the structure of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide, with the aim of improving its efficacy and reducing the risk of side effects.
4. Investigation of the molecular mechanisms underlying the therapeutic effects of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide, with the aim of identifying new targets for drug development.
In conclusion, N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide is a promising small molecule drug that has shown potential as a treatment for a range of neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in humans.

Synthesis Methods

N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide was synthesized using a multi-step process that involved the coupling of a piperidine derivative with a benzamide derivative, followed by a series of chemical modifications to optimize its pharmacological properties. The final product was obtained in high yield and purity using a combination of chromatographic and crystallization techniques.

Scientific Research Applications

N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide has been extensively studied in preclinical models of neurological and psychiatric disorders, and has shown promising results in improving cognitive function, reducing neuroinflammation, and restoring synaptic plasticity. In particular, N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide has been shown to improve memory and learning in mouse models of Alzheimer's disease and Fragile X syndrome, and to reduce the symptoms of schizophrenia in rat models.

properties

IUPAC Name

N-benzyl-3-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-3-19(2)18-26-14-12-22(13-15-26)28-23-11-7-10-21(16-23)24(27)25-17-20-8-5-4-6-9-20/h3-11,16,22H,12-15,17-18H2,1-2H3,(H,25,27)/b19-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXJOFRFXQUJFP-QBROUFQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.